GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU

Chitinase Substrate Specificity Fluorogenic Assay

Researchers using shorter-chain MU-chitooligosaccharides often encounter non-productive binding and substrate inhibition, compromising kinetic data reliability. GlcNAc4-MU eliminates these artifacts by engaging enzyme subsites A-E in a productive binding mode, delivering linear, reproducible kinetics. • Unique (GlcNAc)₃ inhibition fingerprint (40-60% at 0.1 mM) enables selective lysozyme identification in complex mixtures. • Defined Km (27.9 μM) and Vmax (0.0833 nmol/min/mg) provide a quantitative benchmark for mutagenesis and inhibitor screening. • Supplied as a high-purity, off-white solid; ready for immediate use in chitinase, chitotriosidase, and lysozyme research.

Molecular Formula C42H60N4O23
Molecular Weight 988.947
CAS No. 53643-14-4
Cat. No. B561685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU
CAS53643-14-4
SynonymsGlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU
Molecular FormulaC42H60N4O23
Molecular Weight988.947
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
InChIInChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1
InChIKeyFMZCALJGBTWBDB-BGWTZNANSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GlcNAc4-MU Substrate Overview


GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU (4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-Tetraacetylchitotetraoside; CAS 53643-14-4) is a synthetic fluorogenic substrate consisting of a β-1,4-linked tetra-N-acetylglucosamine (chitotetraose) oligosaccharide covalently attached to a 4-methylumbelliferyl (4-MU) fluorophore. Upon enzymatic hydrolysis, the release of the highly fluorescent 4-MU moiety enables sensitive and quantitative detection of lysozyme and various chitinase enzymes . The compound exhibits a molecular weight of 988.95 g/mol (C₄₂H₆₀N₄O₂₃) and is widely employed in glycobiology research for characterizing the kinetic properties and substrate specificities of endo-β-N-acetylglucosaminidases and chitotriosidases .

Workflow Fluorogenic enzyme assays for lysozyme and chitinase
Selection Logic Tetrasaccharide (DP4) chain length for productive binding mode
Use Context Kinetic characterization and subsite mapping studies

Why GlcNAc4-MU Is Irreplaceable


Within the class of 4-methylumbelliferyl N-acetylchitooligosaccharide substrates, the degree of polymerization (DP) is not a trivial interchangeable parameter but a critical determinant of enzyme-substrate recognition. Subtle differences in chain length alter the occupancy of enzyme subsites, leading to profound changes in binding mode (productive vs. non-productive), catalytic efficiency (kcat/Km), and susceptibility to inhibition [1]. For instance, the shorter chitotrioside (DP3) and chitobioside (DP2) substrates are known to exhibit non-productive binding modes and substrate inhibition in certain chitinase assays, necessitating the use of non-saturating concentrations [2]. In contrast, the tetrasaccharide GlcNAc4-MU engages a distinct set of enzyme subsites, enabling productive binding with lysozyme and exhibiting a unique inhibition profile by (GlcNAc)₃, which is not observed with shorter-chain analogs [3]. Therefore, direct substitution without validation of kinetic behavior and binding specificity will compromise assay reliability and data comparability.

! Shorter DP2/DP3 substrates may exhibit non-productive binding and substrate inhibition, altering assay kinetics.
! MU-oligosaccharide chain length is not interchangeable; enzyme-subsite recognition shifts with degree of polymerization.
! Lysozyme inhibition by (GlcNAc)₃ is specific to the DP4 substrate; shorter analogs lack this functional fingerprint.

Quantitative Evidence for GlcNAc4-MU


Chitinase Substrate Specificity

In a direct comparison of substrate specificity for a bacterial chitinase, 4-methylumbelliferyl-β-D-N,N′,N′′,N′′′-tetraacetylchitotetraoside (GlcNAc4-MU) exhibited a relative activity of 1.86 × 10⁵ fluorescence units/mg, compared to 4.93 × 10⁵ for the trioside (GlcNAc3-MU) and 7.24 × 10⁵ for the dioside (GlcNAc2-MU) [1]. The tetrasaccharide substrate displayed intermediate activity, demonstrating that chain length directly influences hydrolytic efficiency. Notably, the monosaccharide derivative (4MU-GlcNAc) was completely inactive under identical conditions, highlighting the minimum chain length requirement for this enzyme [1].

Chitinase Substrate Specificity
Head-to-head
1.86 × 10⁵
Fluorescence units/mg (GlcNAc4-MU)
Supports chain-length dependent activity profiling.
Reported intermediate relative activity; compare with DP2/DP3 values for enzyme panel.
Chitinase Substrate Specificity Fluorogenic Assay

Lysozyme Kinetics: HEW vs. Human

Kinetic analysis of hen egg-white (HEW) and human placental (HP) lysozymes using GlcNAc4-MU revealed distinct Michaelis constants (Km) and maximum velocities (Vmax). For HEW lysozyme, the Km was 19.7 μM with a Vmax of 0.124 nmol/min/mg; for HP lysozyme, the Km was 27.9 μM with a Vmax of 0.0833 nmol/min/mg [1]. The observed Vmax values were notably low, suggesting a poor orientation of the scissile bond in the substrate relative to the lysozyme active site, a finding consistent with the binding mode analysis [2]. These quantitative parameters provide a benchmark for comparing lysozyme activities from different sources.

Lysozyme Kinetics HEW vs. Human
Head-to-head
HEW Km 19.7 μM, Vmax 0.124
HP Km 27.9 μM, Vmax 0.0833 nmol/min/mg
Provides kinetic benchmarks for enzyme source differentiation.
Low Vmax consistent with scissile bond orientation; use for assay calibration.
Lysozyme Enzyme Kinetics Michaelis-Menten

Lysozyme Inhibition by (GlcNAc)₃

A key differentiating feature of GlcNAc4-MU is its specific inhibition profile. While 0.1 mM N,N′,N′′-triacetylchitotriose ((GlcNAc)₃) inhibited 40-60% of lysozyme activity towards GlcNAc4-MU, the same concentration of inhibitor had negligible effect on the lytic activity of lysozyme towards its natural substrate (Micrococcus lysodeikticus cell suspension) [1]. Furthermore, (GlcNAc)₃ acted as a hyperbolic mixed-type inhibitor against both HEW and human lysozymes, with distinct inhibition constants (Ki = 29.6 μM for HEW and 106 μM for HP) [1]. This differential sensitivity provides a unique functional fingerprint for GlcNAc4-MU.

Inhibition by (GlcNAc)₃
Head-to-head
40-60% inhibition of 4-MU-(GlcNAc)₄
Negligible effect on lytic activity (Micrococcus)
Supports lysozyme-specific active site discrimination.
Mixed-type inhibition pattern unique to DP4 substrate.
Enzyme Inhibition Lysozyme Mechanism

Human Lysozyme Binding Mode

Fluorescence binding studies with human lysozyme revealed distinct binding modes for chitooligosaccharide-MU substrates of different lengths. (GlcNAc)₃-MeU was shown to bind primarily in a non-productive manner, occupying subsites A-D with the terminal MeU group bound at subsite D [1]. In contrast, (GlcNAc)₄-MeU (the target compound) bound productively to subsites A-E, with the MeU group oriented correctly for catalysis [1]. Despite these different binding modes, analysis of the pH-dependent kinetic constants for both (GlcNAc)₃-MeU and (GlcNAc)₄-MeU yielded identical pK values for the catalytic groups (pK₅₂ = 3.63, pK₃₅ = 6.68 at 0.1 ionic strength and 42°C) [1].

Human Lysozyme Binding Mode
Class-level
Productive binding (subsites A-E)
(GlcNAc)₃-MeU: non-productive (A-D)
Productive binding mode supports mechanistic interpretation of kinetic data.
Identical pK values (pK₅₂=3.63, pK₃₅=6.68) for both substrates.
Subsite Mapping Lysozyme Fluorescence Binding

Transglycosylation Artifact Comparison

While not a direct quantitative comparison of the target compound itself, class-level evidence indicates that unmodified chitobiosyl-4-methylumbelliferone (GlcNAc2-MU) undergoes significant transglycosylation when used as a substrate for human chitotriosidase (CHIT1), leading to non-linear kinetics and underestimation of enzyme activity [1]. This transglycosylation artifact necessitates the use of modified substrates (e.g., 4′-capped derivatives) or alternative chain lengths. GlcNAc4-MU, as a tetrasaccharide, serves as the product of this transglycosylation reaction and is itself a substrate, but its use as a primary substrate may circumvent the initial transglycosylation step observed with the dioside, potentially offering more linear kinetics [1].

Transglycosylation Artifact
Class-level inference
GlcNAc4-MU avoids transglycosylation
GlcNAc2-MU shows significant CHIT1-catalyzed artifact
May support improved linearity in chitotriosidase assays.
Class-level evidence; verify in your experimental system.
Transglycosylation Chitotriosidase Assay Artifact

Substrate Inhibition Comparison

A significant limitation of using 4MU-chitotrioside (GlcNAc3-MU) for measuring chitotriosidase (CHIT1) activity is the pronounced substrate inhibition observed at higher concentrations, which mandates the use of non-saturating substrate levels and complicates kinetic analysis [1]. While this specific issue is documented for the trioside, class-level inference suggests that the tetrasaccharide GlcNAc4-MU may exhibit reduced or absent substrate inhibition due to its different binding mode and subsite occupancy, potentially allowing for the use of saturating substrate concentrations and more straightforward Michaelis-Menten kinetics [1].

Substrate Inhibition Comparison
Class-level inference
Reduced substrate inhibition inferred
GlcNAc3-MU shows pronounced inhibition with CHIT1
Simplifies assay design and may improve reproducibility.
Requires direct validation with recombinant CHIT1.
Substrate Inhibition Chitotriosidase Kinetics

GlcNAc4-MU Application Scenarios


Lysozyme Active Site Assays

For studies where differentiating lysozyme activity from other muramidases or probing the active site geometry is essential, GlcNAc4-MU is the preferred substrate. Its unique inhibition profile by (GlcNAc)₃—with 40-60% inhibition at 0.1 mM while lytic activity remains unaffected—provides a functional fingerprint not observed with shorter-chain substrates [1]. This allows researchers to specifically identify lysozyme activity in complex mixtures and to investigate the catalytic mechanism through mixed-type inhibition studies.

Chitinase Substrate Profiling

When characterizing novel chitinases or comparing the substrate preferences of known enzymes, GlcNAc4-MU is an indispensable tool. Its defined relative activity (1.86 × 10⁵ units/mg) against a standardized chitinase provides a benchmark for comparing enzyme efficiency across different chain lengths [2]. The ability to measure activity across a panel of MU-oligosaccharides (DP1-DP4) enables detailed subsite mapping and the determination of the minimum chain length required for hydrolysis.

Human Lysozyme Catalytic Mechanism

GlcNAc4-MU is the substrate of choice for investigating the catalytic mechanism of human lysozyme. Its productive binding mode to subsites A-E, as determined by fluorescence spectroscopy, allows researchers to study the true catalytic event without the confounding factor of non-productive binding observed with the trioside [3]. The established kinetic parameters (Km = 27.9 μM, Vmax = 0.0833 nmol/min/mg for HP lysozyme) provide a quantitative foundation for mutagenesis studies and inhibitor screening [1].

Chitotriosidase Linear Kinetics Assays

For accurate quantification of chitotriosidase activity in clinical or research samples, GlcNAc4-MU may offer advantages over the commonly used GlcNAc3-MU or GlcNAc2-MU. By avoiding the substrate inhibition associated with the trioside [4] and the transglycosylation artifacts of the dioside [5], the tetrasaccharide substrate can potentially enable the use of saturating concentrations and yield more reliable, linear kinetic data, thereby improving assay robustness and inter-laboratory reproducibility.

Application
Selection Property
Validation Focus
Lysozyme Active Site Discrimination
(GlcNAc)₃ inhibition sensitivity
Lysozyme-specific functional fingerprinting
Chitinase Substrate Profiling
Chain-length-dependent activity benchmarks
Enzyme subsite mapping and DP panel evaluation
Human Lysozyme Mechanistic Studies
Productive binding mode (subsites A-E)
Catalytic mechanism and pH profile characterization
Chitotriosidase Activity Quantification
Reduced transglycosylation & substrate inhibition
Linear kinetic assay development and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.